2-(2-Bromothiazol-4-yl)acetic acid
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Overview
Description
2-(2-Bromothiazol-4-yl)acetic acid is a heterocyclic compound that contains a thiazole ring substituted with a bromine atom at the 2-position and an acetic acid moiety at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromothiazol-4-yl)acetic acid typically involves the reaction of ethyl 2-(2-bromo-1,3-thiazol-4-yl)acetate with sodium hydroxide in a mixture of methanol and water. The reaction is carried out at room temperature for about 2 hours. After completion, the mixture is concentrated under vacuum, and the product is isolated by adjusting the pH and extracting with ethyl acetate .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, and involve additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromothiazol-4-yl)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The thiazole ring can participate in redox reactions.
Condensation Reactions: The acetic acid moiety can react with amines to form amides.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as amines or thiols under basic conditions.
Oxidation: Can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: May involve reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
Substitution Products: Various substituted thiazole derivatives.
Oxidation Products: Oxidized thiazole derivatives.
Condensation Products: Amides and other condensation products.
Scientific Research Applications
2-(2-Bromothiazol-4-yl)acetic acid has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of bioactive molecules, including potential antimicrobial and anticancer agents.
Materials Science: Employed in the development of novel materials with specific electronic or optical properties.
Biological Studies: Investigated for its interactions with biological targets and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-(2-Bromothiazol-4-yl)acetic acid depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The thiazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-(2-Aminothiazol-4-yl)acetic acid: Similar structure but with an amino group instead of a bromine atom.
2-(2-Chlorothiazol-4-yl)acetic acid: Contains a chlorine atom instead of bromine.
2-(2-Methylthiazol-4-yl)acetic acid: Substituted with a methyl group.
Uniqueness
2-(2-Bromothiazol-4-yl)acetic acid is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This makes it a valuable intermediate in the synthesis of various derivatives with potential biological and industrial applications .
Properties
IUPAC Name |
2-(2-bromo-1,3-thiazol-4-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNO2S/c6-5-7-3(2-10-5)1-4(8)9/h2H,1H2,(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRFOEVFLFSRHLN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)Br)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30604676 |
Source
|
Record name | (2-Bromo-1,3-thiazol-4-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30604676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62557-07-7 |
Source
|
Record name | (2-Bromo-1,3-thiazol-4-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30604676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-bromo-1,3-thiazol-4-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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